molecular formula C21H22O4 B11709221 4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate

Cat. No.: B11709221
M. Wt: 338.4 g/mol
InChI Key: GATJFAOWTVFOGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 4-(but-3-en-1-yloxy)phenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate involves its ability to form liquid crystalline phases. These phases are characterized by a high degree of molecular order, which imparts unique mechanical and thermal properties to the material. The compound interacts with other molecules through van der Waals forces and hydrogen bonding, leading to the formation of stable mesophases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate is unique due to its ability to form stable liquid crystalline phases over a wide temperature range. This property makes it particularly valuable in the development of advanced materials with specific mechanical and thermal properties .

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

(4-but-3-enoxyphenyl) 4-but-3-enoxybenzoate

InChI

InChI=1S/C21H22O4/c1-3-5-15-23-18-9-7-17(8-10-18)21(22)25-20-13-11-19(12-14-20)24-16-6-4-2/h3-4,7-14H,1-2,5-6,15-16H2

InChI Key

GATJFAOWTVFOGS-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC=C

Origin of Product

United States

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